molecular formula C12H13ClN2O3 B13517517 Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester CAS No. 115328-86-4

Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester

Cat. No.: B13517517
CAS No.: 115328-86-4
M. Wt: 268.69 g/mol
InChI Key: JZDROCJYYXSJMS-UHFFFAOYSA-N
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Description

Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is a synthetic organic compound that features a benzyl group, a carbamate moiety, and a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent or the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted oxazole or carbamate derivatives.

Scientific Research Applications

Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The 1,2-oxazole ring and the carbamate group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate: can be compared to other carbamate derivatives and oxazole-containing compounds.

    Similar Compounds: Benzyl carbamate, 1,2-oxazole derivatives, chloro-substituted carbamates.

Uniqueness

    Unique Structural Features: The combination of a benzyl group, a chloro-substituted oxazole ring, and a carbamate moiety makes this compound unique.

    Distinct Properties: Its unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

115328-86-4

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate

InChI

InChI=1S/C12H13ClN2O3/c13-11-6-10(18-15-11)7-14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16)

InChI Key

JZDROCJYYXSJMS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1Cl)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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